N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide
Description
Structure and Synthesis: The compound features a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 1-position with a furan-2-carbonyl group and at the 7-position with a 4-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-10-7-16(8-11-18)21(25)23-17-9-6-15-4-2-12-24(19(15)14-17)22(26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCYUQCIJUKKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide typically involves a multi-step process. One common method starts with the preparation of the tetrahydroquinoline core through a Povarov cycloaddition reaction. This involves the reaction of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The resulting tetrahydroquinoline is then acylated with furoyl chloride to introduce the furoyl group. Finally, the methoxybenzamide group is introduced through a coupling reaction with 4-methoxybenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The tetrahydroquinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the induction of apoptosis in cancer cells or the reduction of inflammation in biological tissues. The exact molecular pathways involved are still under investigation, but it is known to affect cell proliferation and survival.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- The absence of sulfonyl groups (common in triazole derivatives ) reduces electron-withdrawing effects, possibly increasing metabolic stability.
- The 4-methoxybenzamide substituent contrasts with halogenated benzamides in pesticides (e.g., mepronil, fenfuram ), where electron-withdrawing groups (e.g., Cl, CF₃) enhance pesticidal activity.
Tautomerism and Stereochemical Considerations
- This stability may simplify purification and characterization.
- Stereochemistry: Analogous tetrahydroquinoline derivatives (e.g., N-(1,2,3,4-THQ-4-yl)pyrrolidin-2-ones ) can form diastereomers due to cis-trans configurations. If the target compound’s tetrahydroquinoline ring adopts a chiral conformation, stereoselective synthesis or resolution may be required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
